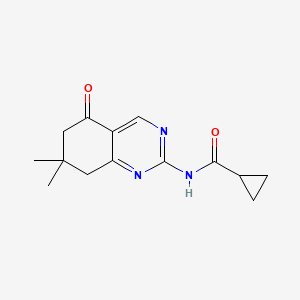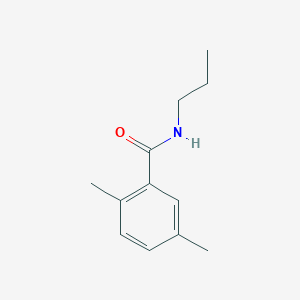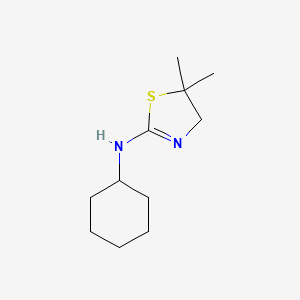![molecular formula C17H23N5 B5628334 N,N-dimethyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}aniline](/img/structure/B5628334.png)
N,N-dimethyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N,N-dimethyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}aniline often involves multi-step chemical reactions incorporating pyrazole, piperidine, and aniline moieties. These processes can include reactions such as nucleophilic substitution, and are characterized by their complexity and the need for precise control over reaction conditions to achieve the desired products (Shawish et al., 2021). The synthesis routes can vary, involving different starting materials and reaction pathways, depending on the specific structural features desired in the final compound.
Molecular Structure Analysis
The molecular structure of compounds structurally related to N,N-dimethyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}aniline is often analyzed using X-ray crystallography combined with computational methods like DFT calculations. These analyses reveal the presence of significant intermolecular interactions, such as hydrogen bonds and π-π stacking, which influence the molecular packing and stability of the compounds. The molecular structures are further characterized by their electronic properties and predicted NMR spectra, providing insights into their chemical reactivity and behavior in different environments (Shawish et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving N,N-dimethyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}aniline derivatives can include nucleophilic substitution and cyclization reactions. These reactions are essential for modifying the chemical structure to introduce new functional groups or to change the compound's physical and chemical properties. The reactivity of these compounds can be influenced by the presence of different substituents on the aromatic rings, affecting their potential applications in synthesis and materials science.
Physical Properties Analysis
The physical properties of compounds like N,N-dimethyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}aniline, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and intermolecular forces. Analyzing the physical properties helps in understanding how these compounds can be processed and used in practical applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with different reagents, are vital for determining the applications of N,N-dimethyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}aniline derivatives. Studies on these compounds' atmospheric chemistry indicate their interactions with radicals and ozone, providing insights into their behavior under environmental conditions and potential uses in pollution control and atmospheric chemistry (Atkinson et al., 1987).
properties
IUPAC Name |
N,N-dimethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5/c1-20(2)16-6-4-15(5-7-16)14-21-10-12-22(13-11-21)17-18-8-3-9-19-17/h3-9H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYZXTDXTARSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5269172 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5628259.png)
![(3R)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5628264.png)
![3-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5628266.png)



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5628294.png)
![5-isobutyl-1'-[(1-propyl-1H-imidazol-2-yl)methyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5628316.png)


![1-{4-[4-(3-pyridinylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5628330.png)

![(3R*,4S*)-1-[(benzyloxy)acetyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5628341.png)
![5-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]-4(3H)-pyrimidinone](/img/structure/B5628346.png)